molecular formula C11H11ClN2O2 B2707704 Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate CAS No. 1565050-85-2

Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate

Cat. No.: B2707704
CAS No.: 1565050-85-2
M. Wt: 238.67
InChI Key: OKZSKNNTHDOGPE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate (CAS 1565050-85-2) is a high-value chemical intermediate designed for advanced organic synthesis and pharmaceutical research . Its molecular structure, featuring a 3-chloropyridin-2-yl moiety, a nitrile group, and an ester functionality, makes it a versatile precursor for constructing complex molecules . The 3-chloropyridine group is a known heterocyclic building block, and the activated methylene site, flanked by both the electron-withdrawing nitrile and ester groups, is primed for participation in key carbon-carbon bond-forming reactions . This includes its potential application in Knoevenagel condensations, a workhorse reaction in medicinal chemistry for synthesizing olefinic products with applications in drug discovery and development . This compound is provided exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-chloropyridin-2-yl)-2-cyanopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-10(15)11(2,7-13)9-8(12)5-4-6-14-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZSKNNTHDOGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C#N)C1=C(C=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate typically involves the reaction of 3-chloropyridine-2-carbaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Hydrolysis: 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetic acid.

    Reduction: 2-(3-chloropyridin-2-yl)-2-amino-2-methylacetate.

Scientific Research Applications

Chemical Overview

  • Chemical Name : Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate
  • CAS Number : 1565050-85-2
  • Molecular Formula : C₁₁H₁₁ClN₂O₂
  • Molecular Weight : 238.67 g/mol

The compound features a pyridine ring with a chlorine substitution and cyano and ester functional groups, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry Applications

This compound has been investigated for its potential in drug development, particularly as a precursor for various therapeutic agents. Its structure allows for modification that can lead to the synthesis of compounds with specific pharmacological activities.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the cyano group can enhance the compound's efficacy against specific bacterial strains, making it a candidate for developing new antibiotics.

Biological Research

In biological studies, this compound is utilized to explore its interactions with cellular targets. The cyano and ester functionalities enable it to partake in hydrogen bonding and electrostatic interactions, which are crucial for biological activity.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AntifungalShows promise in inhibiting fungal growth
CytotoxicityPotential cytotoxic effects on cancer cells

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable in producing complex molecules.

Synthesis Pathways

The synthesis typically involves the reaction of 3-chloropyridine with ethyl cyanoacetate under basic conditions. This reaction can be optimized for higher yields in industrial settings through continuous flow processes.

Future Directions in Research

Ongoing research aims to further elucidate the pharmacological profiles of this compound and its derivatives. Studies focusing on structure-activity relationships (SAR) will be crucial for optimizing its efficacy and safety profiles for potential therapeutic applications.

Table 2: Future Research Areas

Research AreaFocus
Structure-Activity Relationship (SAR)Optimizing derivatives for enhanced activity
Mechanistic StudiesUnderstanding interactions at the molecular level
Clinical ApplicationsEvaluating therapeutic potential in vivo

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate involves its interaction with specific molecular targets. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The chlorine atom on the pyridine ring can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate can be contextualized against related pyridine and heterocyclic derivatives. Below is a detailed analysis:

Structural Analogues with Pyridine Moieties

a. 3-Bromo-N-(4-chloro-2-methyl-6-((2,4,4-trimethylpentan-2-yl)carbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2a)

  • Structure : Shares the 3-chloropyridinyl group but incorporates a brominated pyrazole ring and a carboxamide substituent.
  • Synthesis : Reacted in tetrahydrofuran with 2,4,4-trimethylpentan-2-amine, yielding 55% after recrystallization .

b. Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1)

  • Structure : Features a pyrimidine ring with a thietanyloxy substituent and a thioacetate group.
  • Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .
  • Key Differences : The sulfur-containing thioether and pyrimidine ring may confer distinct electronic properties and metabolic stability compared to the pyridine-based target compound.
Functional Group Variants

a. 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2)

  • Structure : Includes a thioacetamide group and styryl substituents on the pyridine ring.
  • Synthesis: Produced via reaction with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol (yield unspecified) .

b. Ethyl 2-(3-chloropyrazin-2-yl)-2-methylpropanoate

  • Structure: Replaces pyridine with pyrazine and substitutes methylpropanoate.
  • Availability : One supplier lists this compound (CAS: 1374821-55-2) .
  • Key Differences : Pyrazine’s nitrogen-rich ring may enhance polarity and metal-coordination capacity compared to pyridine derivatives.

Biological Activity

Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate is a chemical compound with significant potential in various biological applications. It is primarily recognized for its role as an intermediate in the synthesis of heterocyclic compounds and has been investigated for its bioactive properties, particularly in antimicrobial and antifungal contexts. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₁H₁₁ClN₂O₂
  • Molecular Weight : 238.67 g/mol
  • CAS Number : 1565050-85-2

The biological activity of this compound is attributed to its structural components:

  • Cyano Group : Facilitates interactions with biological macromolecules through hydrogen bonding.
  • Chlorine Atom : Enhances lipophilicity, aiding in membrane permeability.
  • Ester Group : May participate in enzymatic reactions, influencing metabolic pathways.

These interactions suggest a mechanism where the compound can modulate enzyme activities or disrupt cellular processes, leading to its observed biological effects .

Antimicrobial Properties

Research has highlighted the compound's potential as a bioactive molecule with antimicrobial properties. It has been shown to exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The specific mechanisms underlying this activity are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies indicate that it can inhibit the growth of certain fungal species, suggesting potential applications in treating fungal infections .

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening A study evaluated the antimicrobial efficacy of various derivatives, including this compound, showing significant inhibition against Gram-positive and Gram-negative bacteria.
Fungal Inhibition Assay The compound was tested against Candida species, demonstrating a minimum inhibitory concentration (MIC) that suggests its potential as an antifungal agent.
Mechanistic Insights Research indicates that the compound's interaction with microbial enzymes is crucial for its bioactivity, with potential pathways involving inhibition of key metabolic enzymes .

Applications in Drug Development

The compound's unique structure positions it as a promising candidate in drug development. Its ability to interact with biological targets opens avenues for designing novel therapeutic agents, particularly in the fields of infectious disease treatment and cancer therapy .

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